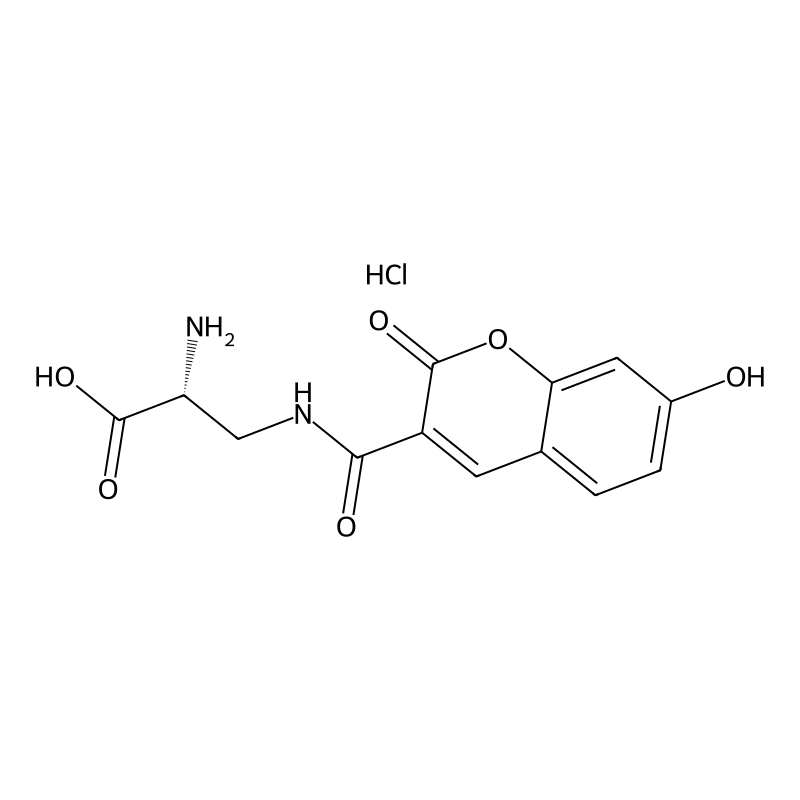

HADA hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Core Structure: The molecule contains a central 7-hydroxy-2-oxo-2H-1-benzopyran core, which is structurally similar to the chromone ring system. Chromones are a class of natural products with various biological activities, including antibacterial and antifungal properties .

- Functional Groups: The presence of a hydroxyl group (OH) and a carbonyl group (C=O) on the chromone ring suggests potential for hydrogen bonding and interaction with biological targets. Additionally, the D-alanine moiety contributes to the molecule's chirality, which could be relevant for its biological interactions.

Future Research Directions:

Based on the structural features, future research on 3-HODA hydrochloride could explore:

- Antibacterial or antifungal activity: Investigating whether 3-HODA hydrochloride exhibits similar properties to other chromones.

- Enzyme inhibition: Studying if the molecule can interact with specific enzymes involved in biological processes.

- Ligand design: Utilizing the structure of 3-HODA hydrochloride as a starting point for designing new ligands for specific targets.

HADA hydrochloride, or 3-hydroxy-7-amino-2-N,N-dimethyl-2-oxo-1,2-dihydroquinoline hydrochloride, is a fluorescent D-amino acid derivative primarily used in biological research. This compound is characterized by its ability to label peptidoglycans in live bacteria, enabling researchers to study bacterial cell wall synthesis and dynamics. HADA hydrochloride emits fluorescence at an excitation wavelength of approximately 405 nm and an emission wavelength of around 450 nm, making it suitable for various imaging techniques in microbiology and cell biology .

HADA hydrochloride does not participate in typical acid-base reactions like stronger acids such as hydrochloric acid. Instead, its chemical behavior is more aligned with that of amino acids and fluorescent probes. In biological systems, it can be incorporated into peptidoglycan layers during bacterial cell wall synthesis, where it acts as a marker for studying growth and division processes. The incorporation mechanism involves non-canonical pathways facilitated by specific enzymes known as L,D-transpeptidases .

HADA hydrochloride exhibits significant biological activity by serving as a non-toxic fluorescent probe for live-cell imaging. Its primary application lies in labeling peptidoglycans in diverse bacterial species, allowing researchers to visualize and study cell wall synthesis without affecting the growth rates of the bacteria. This property makes HADA hydrochloride a valuable tool for investigating bacterial physiology and the mechanisms underlying cell wall formation .

- Starting Materials: The synthesis begins with N-Boc-D-2,3-diaminopropionic acid, which serves as the backbone.

- Fluorophore Attachment: A fluorophore such as 7-hydroxycoumarin-3-carboxylic acid is attached to the backbone through standard peptide coupling reactions.

- Hydrochloride Formation: The final product is converted into its hydrochloride salt form for enhanced stability and solubility in aqueous solutions .

HADA hydrochloride is primarily utilized in microbiological research for:

- Live Cell Imaging: It allows for real-time observation of bacterial growth and cell wall synthesis.

- Peptidoglycan Labeling: Researchers use HADA to label peptidoglycans in various bacterial species, facilitating studies on cell wall dynamics.

- Investigating Bacterial Physiology: HADA aids in understanding the roles of specific enzymes involved in peptidoglycan biosynthesis and modification .

Interaction studies involving HADA hydrochloride focus on its incorporation into bacterial cell walls and its interactions with peptidoglycan biosynthetic enzymes. Notably, studies have shown that HADA can be asymmetrically incorporated into the cell wall by L,D-transpeptidases, which are crucial for maintaining bacterial shape and integrity during growth. This specificity allows researchers to track changes in cell wall composition over time and under different growth conditions .

HADA hydrochloride belongs to a class of compounds known as fluorescent D-amino acids (FDAAs). Other similar compounds include:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| NADA (NBD-amino-D-alanine) | Fluorescent probe emitting at ~450 nm | Lower photo-stability compared to HADA |

| FDL (Fluorescein-D-lysine) | Bright fluorescence with emission ~550 nm | Larger size limits incorporation in Gram-negative bacteria |

| TDL (TAMRA-D-lysine) | Emission at ~575 nm | Higher brightness but limited metabolic incorporation |

HADA's uniqueness lies in its balance between brightness, ease of incorporation into bacterial cells, and cost-effectiveness compared to other FDAAs .

Enzymatic Incorporation via Transpeptidases

HADA hydrochloride is incorporated into bacterial peptidoglycan through the activity of two major enzyme classes: L,D-transpeptidases and D,D-transpeptidases. These enzymes catalyze the formation of peptide crosslinks between PG strands, a process essential for maintaining cell wall integrity. L,D-transpeptidases mediate the formation of 3,3-crosslinks by transferring the acyl group from the fourth residue of a donor peptide (e.g., meso-diaminopimelic acid) to the third residue of an acceptor peptide. In contrast, D,D-transpeptidases generate 4,3-crosslinks between the fourth D-alanine of a donor peptide and the third residue of an acceptor peptide.

HADA’s D-alanine backbone allows it to serve as a substrate for these enzymes. For example, in Mycobacterium smegmatis, L,D-transpeptidases asymmetrically incorporate HADA into PG at septal and peripheral growth zones, as demonstrated by fluorescence microscopy. Mutant strains lacking L,D-transpeptidases exhibit significantly reduced HADA incorporation, confirming the enzyme’s role. Similarly, in Escherichia coli, D,D-transpeptidases incorporate HADA into pentapeptide precursors, particularly in strains lacking D,D-carboxypeptidases (e.g., ΔdacA mutants). This results in a 2-fold increase in HADA signal compared to wild-type cells, as pentapeptides accumulate when carboxypeptidase activity is absent.

The specificity of HADA incorporation varies with enzymatic context. In Bacillus subtilis, pretreatment with E. coli PBP4 (a D,D-carboxypeptidase/endopeptidase) completely removes HADA fluorescence from pentapeptides, confirming that D,D-transpeptidases primarily incorporate the probe into these structures. Conversely, in Staphylococcus aureus, L,D-transpeptidase LdtA incorporates HADA into tetrapeptides, with a 7-fold increase in signal observed in E. coli Δ6LDT mutants lacking all L,D-transpeptidases.

Table 1: HADA Incorporation Patterns in Bacterial Mutants

| Organism | Mutant | Enzyme Activity Affected | HADA Signal Change |

|---|---|---|---|

| E. coli | Δ6LDT ΔdacA | L,D-TPase deficiency | 2-fold increase |

| B. subtilis | ΔdacA | D,D-CPase deficiency | Complete removal* |

| S. aureus | Wild-type + LdtA | L,D-TPase overexpression | 7-fold increase |

pH-Dependent Label Retention and Peptidoglycan Hydrolase Inhibition

The retention of HADA fluorescence in bacterial PG is highly pH-dependent due to the activity of endogenous peptidoglycan hydrolases. These enzymes, which remodel the cell wall during growth and division, can remove HADA-labeled peptides unless their activity is inhibited. An optimized protocol for HADA labeling involves rapid acidification to pH 2.25 using sodium citrate buffer, followed by washes at pH 3.0 and neutral phosphate-buffered saline (pH 7.4). This approach preserves septal HADA signals by denaturing hydrolases and reducing their activity.

At neutral pH, hydrolases such as lytic transglycosylases and endopeptidases actively cleave PG, leading to HADA loss at division sites. For instance, in untreated E. coli cells, HADA fluorescence at the septum diminishes within minutes due to hydrolase-mediated PG turnover. Acidic conditions (pH ≤3.0) irreversibly inactivate these enzymes, as demonstrated by the retention of strong HADA signals at septa in citrate-treated cells. This pH-dependent retention is critical for time-resolved studies of PG synthesis, enabling researchers to "freeze" HADA incorporation at specific growth stages.

Table 2: Impact of pH on HADA Label Retention

| Condition | pH | Hydrolase Activity | HADA Signal Retention |

|---|---|---|---|

| Neutral (untreated) | 7.4 | High | Low |

| Citrate buffer | 2.25 | None | High |

| Post-wash | 3.0 | None | High |

Species-Specific Dynamics in Peptidoglycan Biosynthesis

HADA incorporation dynamics vary significantly across bacterial species due to differences in PG structure and enzyme repertoires. In Agrobacterium tumefaciens, a polarly growing organism, HADA labels nascent PG at the growing cell tip, followed by D,D-transpeptidase-mediated incorporation of BADA (a green fluorescent D-amino acid) in subapical regions. This spatial separation reflects the sequential activity of L,D- and D,D-transpeptidases during polar elongation.

Gram-positive organisms like Bacillus subtilis exhibit distinct incorporation mechanisms. Vegetative B. subtilis cells incorporate HADA into pentapeptides via D,D-transpeptidases, but this signal is entirely removed by E. coli PBP4 treatment, indicating the absence of L,D-transpeptidase activity in these cells. In contrast, Mycobacterium smegmatis relies heavily on L,D-transpeptidases for PG crosslinking, resulting in asymmetric HADA distribution at septa and poles.

Key Species-Specific Observations

Real-Time Tracking of Peptidoglycan Synthesis Patterns

HADA hydrochloride has emerged as a powerful tool for monitoring peptidoglycan synthesis in real-time, providing unprecedented insights into the dynamic nature of bacterial cell wall construction [1] [2] [3]. The compound's ability to incorporate into nascent peptidoglycan through transpeptidase activity enables direct visualization of sites where active cell wall synthesis occurs.

Mechanistic Basis of Real-Time Tracking

The real-time tracking capability of HADA hydrochloride stems from its incorporation into peptidoglycan via two primary extracytoplasmic pathways: D,D-transpeptidases (penicillin-binding proteins) and L,D-transpeptidases when present [4]. This dual incorporation mechanism allows HADA to mark peptidoglycan synthesis sites with high specificity, as the probe is preferentially incorporated at locations of active transpeptidase activity [1] [3].

Research has demonstrated that HADA labeling can be accomplished in remarkably short timeframes, with labeling periods as brief as 30 seconds proving sufficient for rapidly growing species such as Escherichia coli [5] [6]. This rapid incorporation enables researchers to capture dynamic peptidoglycan synthesis events with temporal resolution previously unattainable using conventional methods [2] [3].

Spatiotemporal Resolution and Visualization

HADA hydrochloride provides exceptional spatiotemporal resolution for tracking peptidoglycan synthesis patterns. Studies utilizing super-resolution microscopy have revealed reticulated hoop-like patterns of HADA labeling around the lateral walls of E. coli, supportive of bursts of peptidoglycan incorporation in structured rather than random patterns [3]. This level of detail has enabled the first direct detection of zones of peptidoglycan synthesis in bacterial cell walls.

The compound's fluorescent properties, with excitation at approximately 405 nm and emission at 450 nm, make it compatible with standard fluorescence microscopy equipment [7] [8]. Despite being dimmer and less photostable than other fluorescent D-amino acids such as FDL or TDL, HADA consistently provides the most reproducible and robust labeling across diverse bacterial species [1] [5].

| Bacterial Species | Labeling Time | Synthesis Pattern | Temporal Resolution |

|---|---|---|---|

| Escherichia coli | 30 seconds | Reticulated hoops | Sub-second |

| Bacillus subtilis | 2-5 minutes | Dispersed lateral | Minutes |

| Mycobacterium smegmatis | 10% generation time | Polar gradient | Hours |

| Staphylococcus aureus | 1-2 minutes | Peripheral and septal | Minutes |

Pulse-Chase Experimental Design

HADA hydrochloride enables sophisticated pulse-chase experiments that allow real-time tracking of new peptidoglycan incorporation during growth via time-lapse microscopy [3]. In these experiments, bacterial cells are exposed to HADA for brief periods, followed by washing and continued observation. The incorporated HADA remains covalently bound to the peptidoglycan, allowing researchers to track the fate of labeled cell wall material over time.

Studies with E. coli and Bacillus subtilis have demonstrated that polar caps retain HADA signal while lateral wall signals disperse as cells grow, confirming previous reports of cell wall growth patterns [3]. This approach has revealed that peptidoglycan synthesis follows distinct spatiotemporal patterns that vary significantly between bacterial species and growth conditions.

Methodological Advantages

The development of optimized HADA labeling protocols has addressed initial challenges with signal preservation. Research has shown that rapid acidification of cultures using sodium citrate buffer (pH 2.25) followed by controlled washing steps significantly enhances signal retention, particularly at cell division sites [9]. This optimization enables enhanced HADA signal detection at division septa, where intense peptidoglycan synthesis occurs.

The non-toxic nature of HADA allows experiments to be conducted under the microscope in real-time, generating single-cell time-lapse movies of cell wall growth [3]. This capability has proven invaluable for studying bacterial growth dynamics under various environmental conditions and stress responses.

Cell Division Dynamics and Septum Formation Analysis

HADA hydrochloride has provided crucial insights into bacterial cell division dynamics and septum formation, revealing the complex temporal and spatial coordination required for successful cell division [10] [11] [12]. The compound's ability to label newly synthesized peptidoglycan enables direct visualization of septum formation and the architectural changes that occur during bacterial cell division.

Septum Formation Patterns

Research utilizing HADA labeling has revealed that septum formation follows distinct phases that vary among bacterial species. In Staphylococcus aureus, studies have demonstrated that septum formation begins with the synthesis of a thin peptidoglycan band called the piecrust, which forms the foundation of the septum [11]. HADA labeling has shown that this initial structure is followed by septal plate formation, characterized by highly ordered concentric rings surrounded by a fine mesh of randomly oriented glycan strands.

The application of HADA in studying Escherichia coli cell division has revealed that peptidoglycan synthesis occurs in a wedge-like structure that fortifies the ingrowing septum [13]. This finding has fundamentally altered our understanding of how Gram-negative bacteria coordinate cell wall synthesis during division, showing that the septal architecture can be modified depending on the specific bacterial species and growth conditions.

Temporal Dynamics of Division

HADA labeling experiments have provided unprecedented temporal resolution for studying cell division dynamics. Time-lapse studies with various bacterial species have shown that division-associated peptidoglycan synthesis can be detected within minutes of septum initiation [2] [11]. In rapidly growing species, HADA incorporation at division sites becomes apparent within 30 seconds of labeling initiation [5].

Real-time imaging using HADA has demonstrated that septum formation involves coordinated activities of multiple protein complexes. In S. aureus, HADA labeling has revealed that FtsL is required for proper septum formation, with its depletion resulting in aberrant piecrust formation and inability to initiate septal plate synthesis [11]. These findings have established HADA as an essential tool for dissecting the molecular mechanisms underlying bacterial cell division.

Multi-Color Labeling Approaches

The development of multi-color FDAA approaches has enhanced the analytical power of septum formation studies. Sequential labeling with HADA and other fluorescent D-amino acids such as TADA (red) and BADA (green) has enabled researchers to track the temporal progression of septum formation with unprecedented detail [14]. These approaches have revealed that different regions of the developing septum are synthesized at different times, providing insights into the coordinated nature of cell division.

| Division Phase | HADA Signal Intensity | Localization Pattern | Duration |

|---|---|---|---|

| Piecrust formation | Moderate | Thin band at mid-cell | 5-10 minutes |

| Septal plate initiation | High | Expanding ring structure | 10-15 minutes |

| Septum maturation | Variable | Concentric rings | 15-30 minutes |

| Septum closure | Low | Diminishing central signal | 5-10 minutes |

Species-Specific Division Patterns

HADA labeling has revealed significant species-specific differences in cell division patterns. In mycobacteria, which grow primarily from their poles, HADA incorporation at division sites shows distinct patterns compared to species like E. coli or B. subtilis [15] [16]. Mycobacterial septum formation involves both polar and sidewall peptidoglycan synthesis, with HADA labeling revealing that peptidoglycan precursor synthesis occurs along the sidewall in addition to the expected polar localization.

Studies with Bdellovibrio bacteriovorus have demonstrated how HADA can be used to study complex predator-prey interactions during cell division. Multi-colored FDAA labeling has revealed that B. bacteriovorus forms defined narrow foci along the filament at points where new division septa form synchronously [14]. This work has provided insights into the unique cell division mechanisms employed by predatory bacteria.

Divisome Protein Coordination

HADA labeling has proven invaluable for studying the coordination between divisome proteins and peptidoglycan synthesis. Research has shown that the distribution of HADA incorporation correlates with the localization of key division proteins such as FtsZ and EzrA [12]. In S. aureus, localization microscopy of these proteins combined with HADA labeling has revealed that peptidoglycan synthesis occurs in zones rather than at specific foci, with synthesis activity depending on FtsZ presence.

The application of HADA in studying division protein mutants has revealed hierarchical roles in septum formation. Studies with DivIB and DivIC mutants have shown that these proteins play independent roles in coordinating peptidoglycan synthesis, with their loss resulting in distinct alterations in HADA labeling patterns [11]. These findings have established the molecular framework for understanding how bacterial cell division is coordinated with peptidoglycan synthesis.

Comparative Species Studies (E. coli, Mycobacteria, etc.)

HADA hydrochloride has enabled comprehensive comparative studies across diverse bacterial species, revealing fundamental differences in peptidoglycan synthesis patterns and cell wall architecture [17] [15] [18]. These comparative analyses have provided crucial insights into the evolutionary diversity of bacterial cell wall construction mechanisms and the species-specific adaptations that have evolved to optimize cell wall integrity and function.

Gram-Positive versus Gram-Negative Labeling Patterns

Comparative studies using HADA have revealed significant differences between Gram-positive and Gram-negative bacteria in terms of labeling efficiency and patterns. Research has demonstrated that Gram-positive bacteria typically provide better signal-to-noise ratios compared to Gram-negative organisms [1]. This difference is attributed to the outer membrane permeability barrier present in Gram-negative bacteria, the thicker peptidoglycan layer in Gram-positive organisms, and species-specific efficiency of FDAA incorporation.

Studies comparing E. coli (Gram-negative) and Bacillus subtilis (Gram-positive) have revealed distinct incorporation mechanisms. In E. coli, HADA incorporation occurs through both D,D-transpeptidases and L,D-transpeptidases, while in B. subtilis, incorporation is primarily mediated by D,D-transpeptidases [4]. These mechanistic differences have important implications for interpreting HADA labeling results and understanding species-specific cell wall synthesis patterns.

Mycobacterial Cell Wall Synthesis Patterns

Mycobacteria present unique challenges and opportunities for HADA labeling studies due to their complex cell envelope structure and polar growth pattern. Comparative studies between Mycobacterium smegmatis and Mycobacterium tuberculosis have revealed distinct spatiotemporal dynamics of peptidoglycan synthesis [15] [18]. Both species show asymmetric polar gradients when labeled with HADA, but M. tuberculosis exhibits a greater proportion of peptidoglycan metabolism along the cell periphery compared to M. smegmatis.

Research has demonstrated that mycobacterial HADA labeling occurs at both poles and along the sidewall, indicating that cell wall metabolism in these regions comprises both synthetic and remodeling reactions [15]. This finding challenges the traditional view of mycobacterial growth as purely polar, suggesting that sidewall peptidoglycan synthesis may play important roles in cell wall robustness and stress adaptation.

| Bacterial Species | Growth Pattern | HADA Distribution | Labeling Efficiency | Incorporation Mechanism |

|---|---|---|---|---|

| E. coli | Dispersed lateral | Uniform peripheral | High with optimization | D,D-TP and L,D-TP |

| M. tuberculosis | Polar | Asymmetric gradient | Moderate | D,D-TP and L,D-TP |

| M. smegmatis | Polar | Symmetric gradient | High | D,D-TP and L,D-TP |

| S. aureus | Peripheral | Uniform and septal | High | Primarily D,D-TP |

| B. subtilis | Dispersed | Lateral growth | High | Primarily D,D-TP |

Species-Specific Optimization Requirements

Comparative studies have revealed that while HADA provides the most reproducible labeling across bacterial species, optimization requirements vary significantly between organisms [1] [5]. E. coli typically requires minimal optimization, while some species benefit from specific concentration adjustments or incubation conditions. Research has shown that labeling efficiency depends on probe concentration, duration of incubation, and growth media composition.

Studies with various bacterial species have demonstrated that HADA concentration optimization is crucial for achieving optimal results. While standard protocols use concentrations of 250-500 μM, some species require adjustments to achieve the best signal-to-noise ratios [9]. The optimization process has been streamlined through the development of standardized protocols that account for species-specific requirements.

Evolutionary Implications

Comparative HADA labeling studies have provided insights into the evolutionary adaptations of bacterial cell wall synthesis mechanisms. Research has revealed that species with similar ecological niches often exhibit convergent peptidoglycan synthesis patterns, while phylogenetically related species may show divergent patterns due to specific environmental adaptations [19].

The application of HADA in studying closely related bacterial species has revealed unsuspected diversity in cell elongation patterns. Studies examining phenotypic plasticity in cell elongation among related species have shown that even minor phylogenetic differences can result in substantially different peptidoglycan synthesis patterns [19]. These findings have important implications for understanding bacterial evolution and adaptation.

Antibiotic Resistance Implications

Comparative studies using HADA have provided crucial insights into species-specific antibiotic resistance mechanisms. Research has shown that bacterial species with high L,D-transpeptidase activity, such as Mycobacterium tuberculosis, can maintain peptidoglycan synthesis even in the presence of β-lactam antibiotics [20]. HADA labeling has enabled direct visualization of these alternative synthesis pathways, providing insights into resistance mechanisms.

Studies comparing HADA labeling patterns in antibiotic-resistant and susceptible strains have revealed that resistance often involves alterations in peptidoglycan synthesis patterns rather than complete inhibition [4]. These findings have important implications for antibiotic development and understanding the evolution of resistance mechanisms.

Methodological Considerations

Comparative studies have highlighted important methodological considerations for HADA labeling experiments. Research has shown that bacterial species exhibit different sensitivities to labeling conditions, with some species requiring specific pH conditions or buffer compositions for optimal results [9]. The development of species-specific protocols has been crucial for ensuring reproducible results across different research laboratories.